molecular formula C12H19ClO3 B14531939 7-(Chlorocarbonyl)-2-ethylnon-4-enoic acid CAS No. 62456-78-4

7-(Chlorocarbonyl)-2-ethylnon-4-enoic acid

Cat. No.: B14531939
CAS No.: 62456-78-4
M. Wt: 246.73 g/mol
InChI Key: HVENXMVFJCOMFO-UHFFFAOYSA-N
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Description

7-(Chlorocarbonyl)-2-ethylnon-4-enoic acid is an organic compound that belongs to the class of carboxylic acids It features a chlorocarbonyl group attached to a non-4-enoic acid backbone, making it a versatile molecule in organic synthesis and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chlorocarbonyl)-2-ethylnon-4-enoic acid can be achieved through several methods. One common approach involves the chlorination of a precursor carboxylic acid using thionyl chloride (SOCl₂) to introduce the chlorocarbonyl group . The reaction typically occurs under reflux conditions, where the carboxylic acid is treated with thionyl chloride in the presence of a catalyst such as pyridine. The resulting acid chloride is then hydrolyzed to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using advanced equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis, allowing for the production of significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(Chlorocarbonyl)-2-ethylnon-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

7-(Chlorocarbonyl)-2-ethylnon-4-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Chlorocarbonyl)-2-ethylnon-4-enoic acid involves its reactivity as a carboxylic acid derivative. The chlorocarbonyl group can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products . This reactivity is crucial for its applications in organic synthesis and industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Chlorocarbonyl)-2-ethylnon-4-enoic acid is unique due to its specific structure, which combines a chlorocarbonyl group with a non-

Properties

CAS No.

62456-78-4

Molecular Formula

C12H19ClO3

Molecular Weight

246.73 g/mol

IUPAC Name

7-carbonochloridoyl-2-ethylnon-4-enoic acid

InChI

InChI=1S/C12H19ClO3/c1-3-9(11(13)14)7-5-6-8-10(4-2)12(15)16/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,15,16)

InChI Key

HVENXMVFJCOMFO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=CCC(CC)C(=O)Cl)C(=O)O

Origin of Product

United States

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